molecular formula C5H8O2 B153886 Methyl crotonate CAS No. 623-43-8

Methyl crotonate

Cat. No.: B153886
CAS No.: 623-43-8
M. Wt: 100.12 g/mol
InChI Key: MCVVUJPXSBQTRZ-ONEGZZNKSA-N
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Description

Methyl crotonate is an organic compound with the molecular formula C5H8O2. It is an ester derived from crotonic acid and methanol. This compound is known for its clear, colorless to pale yellow liquid appearance and is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Mechanism of Action

Target of Action

Methyl crotonate primarily targets hydroxyl radicals . Hydroxyl radicals are highly reactive and can cause oxidative damage to cells. They play a significant role in various chemical reactions, particularly in combustion processes .

Mode of Action

This compound interacts with hydroxyl radicals through two main processes: H-abstraction and OH-addition . The potential energy surfaces (PES) for these reactions were explored using advanced computational methods . The subsequent isomerization and β-scission reactions of the produced primary radicals were also investigated .

Biochemical Pathways

The interaction of this compound with hydroxyl radicals leads to a series of reactions that affect various biochemical pathways. For instance, it undergoes a vinylogous aldol reaction with enolizable aldehydes . This reaction is facilitated by aluminum tris (2,6-di-2-naphthylphenoxide), leading to the formation of a new carbon-carbon bond .

Pharmacokinetics

Its reaction kinetics with hydroxyl radicals have been explored . The rate coefficients of the dominant H-abstraction channels were predicted over a range of temperatures and pressures .

Result of Action

The interaction of this compound with hydroxyl radicals results in the formation of primary radicals . These radicals can undergo further reactions, leading to various molecular and cellular effects. For instance, this compound was used to investigate chemoselectivity in the reaction between itself and benzylamine, catalyzed by lipase B from Candida antarctica .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure . For instance, the rate coefficients of its reactions with hydroxyl radicals were predicted over a range of temperatures and pressures . Therefore, the action, efficacy, and stability of this compound can vary depending on the environmental conditions.

Biochemical Analysis

Biochemical Properties

Methyl crotonate participates in biochemical reactions such as the vinylogous aldol reaction with enolizable aldehydes . This reaction is catalyzed by aluminum tris (2,6-di-2-naphthylphenoxide), indicating an interaction between this compound and this enzyme .

Cellular Effects

This compound has been found to influence cellular functions. For instance, it has been associated with histone crotonylation, a post-translational modification that regulates gene expression . This suggests that this compound can impact cell signaling pathways and gene expression. Moreover, it has been implicated in the regulation of cellular metabolism, particularly in the context of energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to crotonyl-CoA by the metabolic enzyme acyl-CoA synthetase 2 (ACSS2) . This conversion is part of the fatty acid β-oxidation pathway and lysine degradation . The crotonyl-CoA then serves as a donor for protein crotonylation, a post-translational modification that regulates diverse cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. For instance, the reaction kinetics of this compound with hydroxyl radical have been investigated . This study provided insights into the stability and degradation of this compound, as well as its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it is converted to crotonyl-CoA by ACSS2, which is part of the fatty acid β-oxidation pathway and lysine degradation . This suggests that this compound interacts with enzymes like ACSS2 and impacts metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl crotonate can be synthesized through the esterification of crotonic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating crotonic acid and methanol with a strong acid such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

CH3CH=CHCOOH+CH3OHCH3CH=CHCOOCH3+H2O\text{CH}_3\text{CH=CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH=CHCOOCH}_3 + \text{H}_2\text{O} CH3​CH=CHCOOH+CH3​OH→CH3​CH=CHCOOCH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl crotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Platinum on alumina (Pt/Al2O3) catalyst, hydrogen gas, elevated temperatures.

    Oxidation: Hydroxyl radicals, controlled temperature and pressure conditions.

    Aldol Reactions: Aluminum tris (2,6-di-2-naphthylphenoxide), enolizable aldehydes.

Major Products:

    Hydrogenation: Methyl butyrate, methyl 3-butenoate.

    Oxidation: Various oxidation products depending on the reaction conditions.

    Aldol Reactions: Aldol adducts formed from the reaction with enolizable aldehydes.

Comparison with Similar Compounds

  • Ethyl crotonate
  • Methyl methacrylate
  • Methyl butyrate
  • Methyl 3-butenoate

Properties

IUPAC Name

methyl (E)-but-2-enoate
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InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+
Source PubChem
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InChI Key

MCVVUJPXSBQTRZ-ONEGZZNKSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(=O)OC
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID10878813
Record name 2-Butenoic acid, methyl ester, (E)-
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Molecular Weight

100.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl (E)-crotonate
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CAS No.

623-43-8, 18707-60-3
Record name Methyl E-crotonate
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Record name Methyl crotonate
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Record name 2-Butenoic acid, methyl ester, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Methyl crotonate has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.

A: Yes, studies have utilized techniques like gas chromatography-mass spectrometry (GC-MS) [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [] to characterize this compound and its reaction products.

A: this compound undergoes thermal cis-trans isomerization and decomposition at temperatures ranging from 400 °C to 560 °C [].

A: Yes, this compound acts as an effective internal olefin in ruthenium-catalyzed cross-metathesis reactions with biosourced fatty acid methyl esters, producing shorter diesters suitable for polyester production []. This approach offers high productivity and selectivity with low catalyst loadings.

A: this compound acts as a dienophile in a multicomponent reaction (MCR) that produces polysubstituted piperidines []. This MCR, involving an aldehyde, an ammonia equivalent, an acyl chloride, and this compound, allows for the efficient synthesis of diverse piperidine derivatives with various functional groups and stereochemistry.

A: Yes, computational studies using density functional theory (DFT) have investigated the regio- and stereoselectivity of the 1,3-dipolar cycloaddition reaction between this compound and 2,3,4,5-tetrahydropyridine-1-oxide []. The calculations suggest an asynchronous concerted mechanism favoring the formation of the meta-endo cycloadduct.

A: CASSCF and DFT-B3LYP calculations have been employed to study the [2+2] cycloaddition reactions of this compound with ethylene [, ]. The research reveals the formation of a triplet 1,4-biradical intermediate upon ethylene attack on the excited state of this compound.

A: Research on the thermal Diels-Alder reaction of cyclohexadiene with this compound, using the AM1 molecular orbital method, suggests that the reaction proceeds through a concerted pathway and two radical pathways []. This highlights the influence of substituents on the reaction mechanism.

A: While specific formulation strategies for this compound are not discussed in the provided research, it's worth noting that the transesterification of poly(β-hydroxyalkanoate)s (PHAs) can yield oligomers with this compound end groups []. These findings suggest potential applications for this compound in polymer modification and biomaterial development.

ANone: The provided research focuses on the chemical properties and reactivity of this compound. Specific information on SHE regulations, toxicology, and safety is not discussed in these studies.

A: Researchers utilize various analytical techniques, including GC-MS [], photoionization molecular-beam mass spectrometry [], and 1H NMR spectroscopy [], to identify and quantify this compound and its reaction products. Additionally, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) has been employed to characterize partially transesterified PHAs containing this compound end groups [].

ANone: The provided research primarily focuses on the synthesis, reactivity, and applications of this compound. Specific information regarding its environmental impact and degradation is not covered in these studies.

A: While the provided research does not explicitly compare this compound with alternatives and substitutes, it highlights the use of this compound in specific reactions and applications. For instance, its role as an internal olefin in cross-metathesis reactions with fatty acid derivatives [] suggests potential advantages over other olefins. Further research is needed to evaluate its performance compared to other options.

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